molecular formula C19H24N2O B2783935 1-[2-(Diphenylmethoxy)ethyl]piperazine CAS No. 60703-69-7

1-[2-(Diphenylmethoxy)ethyl]piperazine

Cat. No.: B2783935
CAS No.: 60703-69-7
M. Wt: 296.414
InChI Key: MBFDHHKTIBKZNR-UHFFFAOYSA-N
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Description

1-[2-(Diphenylmethoxy)ethyl]piperazine is a chemical compound known for its versatile applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a diphenylmethoxyethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Diphenylmethoxy)ethyl]piperazine can be synthesized through several methods. One common approach involves the reaction of diphenylmethanol with 2-chloroethylpiperazine under basic conditions. The reaction typically proceeds as follows:

    Step 1: Diphenylmethanol is converted to diphenylmethoxy chloride using thionyl chloride.

    Step 2: The resulting diphenylmethoxy chloride reacts with 2-chloroethylpiperazine in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Diphenylmethoxy)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-[2-(Diphenylmethoxy)ethyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

1-[2-(Diphenylmethoxy)ethyl]piperazine can be compared with other similar compounds, such as:

    1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant that acts as a dopamine reuptake inhibitor.

    Vanoxerine: Another dopamine reuptake inhibitor with a similar structure but different pharmacological properties.

    GBR-12,935: A piperazine derivative with potent dopamine reuptake inhibition.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

1-[2-(Diphenylmethoxy)ethyl]piperazine, commonly referred to as GBR 12935, is a compound that has garnered attention in pharmacological research due to its interactions with neurotransmitter transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C19H24N2OC_{19}H_{24}N_2O and features a piperazine ring substituted with a diphenylmethoxy group. Its structural characteristics contribute significantly to its biological activity, particularly its affinity for neurotransmitter transporters.

The primary mechanism of action for GBR 12935 involves the inhibition of dopamine reuptake by binding to DAT. This action enhances dopaminergic signaling, which is crucial in various neurological conditions, including addiction and depression. The compound's selectivity for DAT over SERT has been a focal point in studies aimed at developing treatments for cocaine dependence.

Binding Affinity

Research indicates that the binding affinity of GBR 12935 for DAT is influenced by structural modifications. For instance, variations in the phenylpropyl side chain significantly affect its interaction with DAT and SERT. The following table summarizes the binding affinities (Ki values) of GBR 12935 and its analogs:

CompoundKi (nM) for DATKi (nM) for SERT
This compound54 ± 688 ± 3
Analog A450 ± 501400 ± 50
Analog B140 ± 4110 ± 3

In Vitro Studies

In vitro studies demonstrate that GBR 12935 effectively inhibits [^3H]-dopamine uptake in rat striatal synaptosomes in a concentration-dependent manner. This inhibition is irreversible and correlates with alterations in Vmax and Km values, indicating significant changes in transporter dynamics upon exposure to the compound .

In Vivo Studies

In vivo experiments involving rhesus monkeys show that GBR 12935 can suppress cocaine-maintained responding without affecting food intake. This property suggests potential therapeutic applications in managing cocaine addiction . Furthermore, studies have shown that the compound can facilitate recovery of DAT after pharmacological inactivation, highlighting its role in modulating dopaminergic signaling .

Structure-Activity Relationship (SAR)

The SAR studies conducted on GBR 12935 reveal that minor modifications to the structure can lead to substantial changes in pharmacological profiles. For instance, alterations at the C2 and C3 positions of the phenylpropyl side chain yield different affinities for DAT and SERT. The following findings summarize key insights from SAR studies:

  • Substituent Effects : The electronic and steric properties of substituents at C2 and C3 significantly influence binding affinities.
  • Conformational Stability : The preferred conformations for binding appear to be those that minimize steric hindrance while maximizing interaction with the transporter sites.
  • Analog Development : New analogs derived from GBR 12935 have been synthesized to enhance selectivity and potency against specific transporters, demonstrating the potential for developing targeted therapeutics .

Case Studies

Several case studies illustrate the therapeutic potential of GBR 12935:

  • Cocaine Addiction : In a study involving rhesus monkeys, administration of GBR 12935 led to a marked decrease in cocaine-seeking behavior without adverse effects on feeding behavior, suggesting its utility as a treatment option for cocaine addiction .
  • Neuroprotection : Emerging research indicates that piperazine derivatives similar to GBR 12935 may exhibit neuroprotective effects by activating specific ion channels involved in neuronal health, opening avenues for treating neurodegenerative diseases .

Properties

IUPAC Name

1-(2-benzhydryloxyethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21/h1-10,19-20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFDHHKTIBKZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Following a procedure similar to that described in Preparation 5(c), but using 2-(diphenylmethoxy)ethyl chloride and anhydrous piperazine, the title compound was obtained in a yield of 75%.
[Compound]
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5(c)
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75%

Synthesis routes and methods II

Procedure details

In a reactor equipped with a water trap (Dean-Stark trap), a mixture of benzhydrol (5.0 g), 1-(2-hydroxyethyl)piperazine (3.5 g), camphor-10-sulfonic acid (14 g), and toluene (80 mL) was refluxed for 6 hours. Then, 1N-hydrochloric acid was added and the mixture was separated into two phases. The aqueous layer was made basic with 5 N aqueous sodium hydroxide, saturated with sodium chloride, and extracted with chloroform. The extract was washed with a small amount of saturated aqueous NaCl, dried over MgSO4, and concentrated under reduced pressure to provide 1.9 g of the title compound. Yield 24%. This compound was not further purified but directly submitted to the next reaction.
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24%

Synthesis routes and methods III

Procedure details

To a solution of 4.12 g (11.2 mmol) of the piperazine derivative in methanol (20 ml) and water (10 ml) was added 13.2 g (235 mmol) of of potassium hydroxide, and the mixture was refluxed for 19 hours. Water was added to the reaction mixture and the whole mixture was extracted with n-butanol. The organic layer was washed with water and concentrated by evaporation under reduced pressure. The residue was subjected to Sephadex column chromatography, eluted with methanol, to give 3.15 g (10.6 mmol) of N-(2-benzhydroxyethyl)piperazine.
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